molecular formula C8H10N2OS B188629 1-(4-Methoxyphenyl)thiourea CAS No. 2293-07-4

1-(4-Methoxyphenyl)thiourea

Cat. No.: B188629
CAS No.: 2293-07-4
M. Wt: 182.25 g/mol
InChI Key: SRYLJBWDZZMDSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)thiourea is an organic compound with the molecular formula C8H10N2OS. It is a thiourea derivative, characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-(4-Methoxyphenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

The safety information for 1-(4-Methoxyphenyl)thiourea indicates that it is dangerous . The hazard statements include H301, which means it is harmful if swallowed . The precautionary statements include P301+P310, which advise to call a poison center or doctor if the compound is swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)thiourea can be synthesized through the reaction of 4-methoxyaniline with carbon disulfide and an alkylating agent. The reaction typically involves the following steps:

  • Dissolve 4-methoxyaniline in a suitable solvent, such as ethanol.
  • Add carbon disulfide to the solution and stir the mixture at room temperature.
  • Introduce an alkylating agent, such as methyl iodide, to the reaction mixture.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.

    Reduction: Lithium aluminum hydride; reaction conditions involve refluxing in anhydrous ether.

    Substitution: Various nucleophiles; reaction conditions depend on the specific nucleophile used.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can lead to the disruption of metabolic pathways, resulting in various biological effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • N-(4-Methylphenyl)thiourea
  • N-(3-Methoxyphenyl)thiourea
  • N-(4-Ethoxyphenyl)thiourea

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYLJBWDZZMDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177472
Record name Thiourea, (4-methoxyphenyl)- (9CI)
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Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-07-4
Record name (4-Methoxyphenyl)thiourea
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Record name 4-Thioureidoanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methoxyphenyl)thiourea
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Record name (4-Methoxyphenyl)thiourea
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Record name Thiourea, (4-methoxyphenyl)- (9CI)
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Record name 1-(4-methoxyphenyl)thiourea
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Record name 4-THIOUREIDOANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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